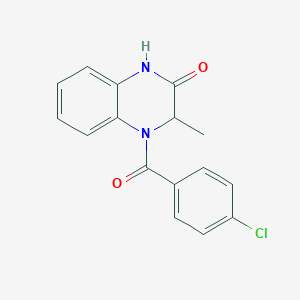
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 317.77. Unfortunately, other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Various Biological Activities of Coumarin and Oxadiazole Derivatives
This review focuses on the biological activities of coumarin and oxadiazole derivatives. Coumarin compounds exhibit a wide range of pharmacological activities including anti-diabetic, anti-viral, anti-microbial, anticancer, and anti-oxidant properties. The oxadiazole moiety is known for its antimicrobial, anticancer, and anti-inflammatory activities. The review emphasizes that the pharmacological, therapeutic, and biochemical properties of these compounds depend on their pattern of substitution, highlighting the potential for modification to synthesize more effective and potent drugs (Jalhan et al., 2017).
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
This review underlines the importance of furan and thiophene moieties in medicinal chemistry, particularly as structural units of bioactive molecules in the context of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The review provides a detailed analysis of the compounds containing these heteroaromatic rings, their structural modifications, and their optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities (Ostrowski, 2022).
Reactions of Arylmethylidene Derivatives of 3H-furan-2-ones
The review provides a comprehensive analysis of the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents. The reaction direction is influenced by the initial reagents' structure, the strength of the nucleophilic agent, and reaction conditions, leading to a wide range of compounds like amides, pyrrolones, and benzofurans. The review showcases the versatility of these reactions in synthesizing a diverse array of cyclic and heterocyclic compounds (Kamneva et al., 2018).
Functional Chemical Groups and CNS Acting Drugs
This review highlights the significance of heterocycles in synthesizing compounds that may have central nervous system (CNS) activity. The review identifies functional chemical groups like furan, thiophene, pyrrole, and pyridine that may have effects ranging from depression to euphoria. It details the compounds with these functional groups, their potential CNS effects, and the possibility of these compounds undergoing keto-enol tautomerism, which may have implications for CNS disorders (Saganuwan, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,4-5,8-10,12H,2-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVGTPDQPEWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)
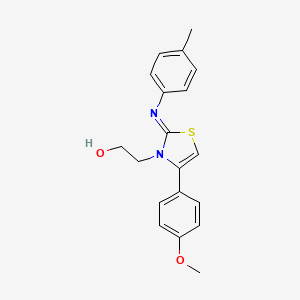
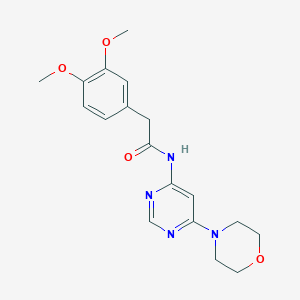

![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)

![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2414474.png)
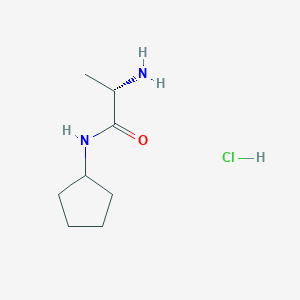
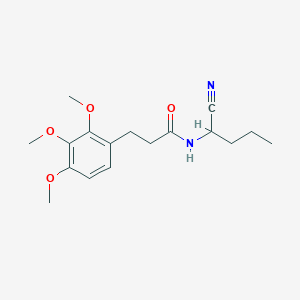

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
